molecular formula C18H15ClTe B14681830 Triphenyltelluronium chloride CAS No. 31426-14-9

Triphenyltelluronium chloride

Cat. No.: B14681830
CAS No.: 31426-14-9
M. Wt: 394.4 g/mol
InChI Key: AYLBDHDLFDDIBO-UHFFFAOYSA-N
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Description

Triphenyltelluronium chloride (Ph₃TeCl) is an organotellurium(IV) compound characterized by a central tellurium atom bonded to three phenyl groups and one chloride ion. Its structure is defined by a trigonal pyramidal geometry around the tellurium atom, with three Te–C bonds (average length ~2.12 Å) and a primary Te–Cl bond (~2.47 Å) . Secondary Te⋯Cl interactions (3.14–3.23 Å) further stabilize the crystal lattice, forming dimeric units . The compound is synthesized via reactions of triphenyltellurium with chlorine or hydrochloric acid, though specific synthetic protocols are often referenced in older literature (e.g., Ziolo & Extine, 1980) . Ph₃TeCl exhibits moderate solubility in polar aprotic solvents like acetone or chloroform, and its reactivity is influenced by the electrophilic nature of the tellurium center, making it useful in organometallic catalysis and supramolecular chemistry.

Properties

CAS No.

31426-14-9

Molecular Formula

C18H15ClTe

Molecular Weight

394.4 g/mol

IUPAC Name

[chloro(diphenyl)-λ4-tellanyl]benzene

InChI

InChI=1S/C18H15ClTe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

AYLBDHDLFDDIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Te](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyltelluronium chloride can be synthesized through the reaction of triphenyltellurium bromide with a chloride source. One common method involves the addition of phenyl lithium (PhLi) to tellurium tetrachloride (TeCl4) in an inert atmosphere, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of high-purity reagents and controlled environments to ensure the quality and yield of the compound .

Chemical Reactions Analysis

Structural Characteristics

Triphenyltelluronium chloride exhibits a tetrahedral geometry, with the tellurium atom bonded to three phenyl groups and one chlorine atom. The compound crystallizes in a specific manner, which can be influenced by the conditions used during crystallization. For example, this compound can form white crystals suitable for X-ray analysis when crystallized from an ethanol and chloroform mixture .

Structural Data

Parameter Value
Molecular FormulaC18H15ClTe
Molecular Weight382.32 g/mol
Melting Point249-250 °C
Crystal SystemNot specified for this compound, but related compounds can exhibit various crystal systems

Chemical Reactions

This compound can participate in various chemical reactions, often acting as a source of tellurium or as a reagent in organometallic transformations.

Reaction with Tin(IV) Chloride

Triphenyltelluronium halides, including the chloride, can form adducts with tin(IV) chloride (SnCl4). These adducts are typically formed in a 1:1 ratio and can be isolated and characterized .

Reactions with Other Organometallic Compounds

This compound may react with other organometallic compounds, leading to the formation of new tellurium-based compounds or the release of elemental tellurium. For instance, reactions with triphenyl derivatives of group V elements can yield diaryl tellurium(IV) dichlorides and elemental tellurium .

Future Research Directions

  • Synthetic Applications : Exploring the use of this compound in organic synthesis, particularly in the formation of complex molecules.

  • Structural Studies : Further investigation into the crystal structures of this compound and its adducts to understand their geometrical preferences.

  • Reactivity with Other Metals : Investigating reactions with other metal halides to expand the scope of tellurium-based organometallic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Differences

Triphenyltelluronium chloride is structurally distinct from other telluronium halides and analogous organotellurium compounds:

Compound Formula Structural Features Coordination Geometry Crystal System Reference
This compound Ph₃TeCl Dimeric via Te⋯Cl secondary bonds (3.14–3.23 Å) Trigonal pyramidal (TeC₃Cl) Not specified
Triphenyltelluronium Bromide Acetone Hemisolvate Ph₃TeBr·0.5Me₂CO Tetrameric step-like structure with Te⋯Br (3.53 Å) and Te⋯O (3.77 Å) interactions Octahedral (TeC₃Br₂O) Triclinic (P1)
Triethyltelluronium Iodide [Et₃TeI]₄ Cubane tetramer via Te⋯I bonds (3.81–3.86 Å) Not specified Not specified
Trimesityltelluronium Iodide (C₆H₂Me₃)₃TeI Sheet-like dimers with steric hindrance from methyl groups Trigonal pyramidal (TeC₃I) Not specified
  • Halide Influence : The chloride in Ph₃TeCl forms shorter secondary bonds (Te⋯Cl) compared to Te⋯Br in Ph₃TeBr (3.53 Å) . The larger bromide ion disrupts close packing, necessitating solvent (acetone) inclusion to stabilize the structure .
  • Solvent Effects : Solvates like Ph₃TeBr·0.5Me₂CO exhibit disorder in solvent positioning, expanding coordination to octahedral geometries via Te⋯O interactions .
  • Substituent Effects : Bulky substituents (e.g., mesityl groups in trimesityltelluronium iodide) introduce steric hindrance, reducing secondary bonding and altering crystal packing .

Spectroscopic and Electronic Properties

  • NMR Spectroscopy : In bis(triphenyltelluronium)hexachlorotellurate, ¹²⁵Te NMR distinguishes cationic (+757 ppm) and anionic (+1469 ppm) tellurium environments . Ph₃Te⁺ likely exhibits similar deshielded signals due to its electrophilic Te center.
  • Vibrational Spectroscopy : IR/Raman spectra of telluronium compounds show Te–Cl stretching modes (~250–300 cm⁻¹) and phenyl ring vibrations (~1600 cm⁻¹). Substituted derivatives (e.g., methyl groups) shift these frequencies due to altered electron density .

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